

Chemical structure and synthesis of Aliskiren hemifumarate

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Compound of Interest

Compound Name: *Aliskiren*

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An In-depth Technical Guide on the Chemical Structure and Synthesis of **Aliskiren Hemifumarate**

Introduction

Aliskiren is the first in a class of orally active, nonpeptide direct renin inhibitors approved for the treatment of hypertension.[1][2] It acts by binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[3][4] This mode of action differentiates it from other RAAS-targeting drugs like ACE inhibitors or angiotensin II receptor blockers.[5] The commercially available form is the hemifumarate salt, which improves its pharmaceutical properties.[6] This guide provides a detailed overview of the chemical structure and a key convergent synthesis route for **Aliskiren** hemifumarate, intended for researchers and professionals in drug development.

Chemical Structure of Aliskiren Hemifumarate

Aliskiren is a single diastereomer with four chiral centers (2S, 4S, 5S, 7S).[7] The hemifumarate salt consists of two molecules of the **Aliskiren** free base associated with one molecule of fumaric acid.[8]

- Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-(propan-2-yl)nonanamide hemifumarate[9]

- CAS Number: 173334-58-2[3][10]
- Molecular Formula: $C_{30}H_{53}N_3O_6 \cdot 0.5 C_4H_4O_4$ (**Aliskiren** Hemifumarate)[11]
- Molecular Weight: 609.83 g/mol (as hemifumarate salt); 551.76 g/mol (free base)[10][12]

The structure features a central backbone with hydroxyl and amino groups crucial for its binding to the renin enzyme. The side chains, including the isopropyl groups and the complex aromatic ether moiety, contribute to its potency and selectivity.[4]

Synthesis of Aliskiren

A convergent synthesis approach has been developed, offering an efficient route to **Aliskiren**. [13][14] This strategy involves the synthesis of key fragments which are then coupled together. A notable synthesis disconnects the molecule between the C5 and C6 positions, utilizing a Curtius rearrangement to introduce the key amine group.[13][14] The stereogenic centers at C4 and C5 are established through a highly diastereoselective asymmetric hydrogenation.[13]

The key steps of this convergent synthesis are:

- Alkylation: Formation of the C5-C6 bond by alkylating a β -keto ester.
- Asymmetric Hydrogenation: Stereoselective reduction of an enol acetate to establish the C4 and C5 stereocenters.
- Curtius Rearrangement: Conversion of a carboxylic acid to an amine via an isocyanate intermediate.
- Deprotection and Amide Coupling: Removal of protecting groups and formation of the final amide bond.
- Salt Formation: Treatment of the **Aliskiren** free base with fumaric acid to yield the hemifumarate salt.

Quantitative Data Summary

The following table summarizes key quantitative data from a reported convergent synthesis of **Aliskiren**. [13][15]

Step Description	Starting Material	Product	Reagents/Conditions	Yield (%)	Diastereomeric Ratio (dr)
Alkylation	β -keto ester (A)	Alkylated product (B)	LiH, DMA, 60 °C, 48 h	82%	1:1
Enol Acetate Formation	Alkylated product (B)	Enol Acetate (D)	Ac ₂ O, Et ₃ N, DMAP; then TFA	98%	N/A
Asymmetric Hydrogenation	Enol Acetate (D)	Carboxylic Acid (E)	H ₂ (30 bar), {Rh--INVALID-LINK--}BF ₄ , Et ₃ N, MeOH, 60 °C	99%	99:1
Curtius Rearrangement	Carboxylic Acid (E)	Cbz-protected amine	DPPA, Et ₃ N, PhMe; then BnOH	71%	N/A
Final Deprotection	Boc-protected intermediate	Aliskiren Free Base	-	90.4%	N/A

Experimental Protocols

Asymmetric Hydrogenation of Enol Acetate (D) to Carboxylic Acid (E)

To a solution of the enol acetate intermediate (D) in methanol, 0.7 equivalents of triethylamine (Et₃N) is added. The reaction mixture is then subjected to hydrogenation at 60 °C under a hydrogen pressure of 30 bar for 24 hours. The hydrogenation is catalyzed by {Rh--INVALID-LINK--}BF₄ with a substrate-to-catalyst ratio of 2100:1. The addition of triethylamine is critical as it dramatically increases the reaction rate. Upon completion, the product (E) is isolated with a 99% yield and a diastereomeric ratio of 99:1.[\[13\]](#)

Curtius Rearrangement

The carboxylic acid (E) (1 equivalent) is dissolved in toluene. To this solution, triethylamine (1.15 equivalents) and diphenylphosphoryl azide (DPPA) (1.05 equivalents) are added. The mixture is heated to 80 °C for 1 hour to form the isocyanate intermediate. Subsequently, benzyl alcohol (BnOH) (2.0 equivalents) is added, and the mixture is heated for an additional 8 hours to yield the Cbz-protected amine product. The product is isolated with a 71% yield.[13]

Final Salt Formation of Aliskiren Hemifumarate

Aliskiren free base (1.5 g, 0.003 mol) and fumaric acid (0.15 g, 0.0013 mol) are dissolved in a 5% ethanol/acetonitrile mixture (7.5 mL). The solution is heated to 50-55 °C for 15 minutes. The reaction mixture is then allowed to cool slowly to room temperature and is stirred for an additional 12 hours to facilitate crystallization. The resulting solid, **Aliskiren** hemifumarate, is collected by filtration.[15]

Synthesis Workflow Diagram



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Caption: Convergent synthesis workflow for **Aliskiren** Hemifumarate.

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